N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
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Description
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, also known as MMBN, is a heterocyclic compound that has shown promise in scientific research applications. MMBN is a benzothiazole derivative that has been synthesized using various methods, including microwave-assisted synthesis, and has been found to have potential applications in the fields of medicine and biotechnology. In
Scientific Research Applications
Antibacterial Activity
One significant application of N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide derivatives is in the field of antibacterial activity. Methoxy substituted benzothiazole derivatives have been synthesized and tested for their efficacy against various bacterial strains. For instance, certain derivatives have shown potent antibacterial activity against Pseudomonas aeruginosa, a microorganism known for its resistance to antimicrobial agents (Gupta, 2018). Similarly, these derivatives exhibited significant activity against Escherichia coli, a Gram-negative bacillus known for causing infections (Gupta, 2018).
Antifungal Activity
Apart from antibacterial properties, these derivatives also demonstrate antifungal activity. Methoxy substituted benzothiazole derivatives have been tested against Aspergillus Niger, showing significant inhibitory activity (Gupta, 2018).
Photodynamic Therapy and Photosensitizers
In the context of cancer treatment, certain benzothiazole derivatives, particularly those with methoxy substitutions, have been explored for their potential in photodynamic therapy. These compounds exhibit properties like high singlet oxygen quantum yield, which are crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Solar Cell Applications
In the field of renewable energy, specifically in solar cell technology, methoxy substituted benzothiazole derivatives have been used in the design of organic sensitizers. These sensitizers exhibit an intense and wider absorption band in the red/NIR wavelength region, making them useful in dye-sensitized solar cells (Kim et al., 2010).
properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-18-14-12(23-2)7-4-8-13(14)24-16(18)17-15(20)10-5-3-6-11(9-10)19(21)22/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTUGKNAZNECFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
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